molecular formula C19H16FN5OS B2775627 N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1013785-41-5

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2775627
CAS No.: 1013785-41-5
M. Wt: 381.43
InChI Key: USHZIKDZODFPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole-5-carboxamide core substituted with a 6-fluoro-1,3-benzothiazol-2-yl group and a pyridin-3-ylmethyl moiety. The fluorine atom on the benzothiazole ring enhances electronegativity and metabolic stability, while the pyridine group contributes to solubility and aromatic interactions. Its molecular weight is estimated to be ~420–430 g/mol (based on structural analogs), positioning it within the "drug-like" chemical space .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-12-8-16(24(2)23-12)18(26)25(11-13-4-3-7-21-10-13)19-22-15-6-5-14(20)9-17(15)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHZIKDZODFPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorobenzo[d]thiazole Core: This step involves the reaction of 2-aminothiophenol with a fluorinated benzoyl chloride under basic conditions to form the fluorobenzo[d]thiazole core.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Coupling Reactions: The final step involves coupling the fluorobenzo[d]thiazole core with the pyrazole ring and the pyridine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide exhibit significant antimicrobial properties. A study synthesized novel derivatives of pyrazole and evaluated their activity against various Gram-positive and Gram-negative bacteria as well as fungi. The results showed promising antibacterial and antifungal activities, suggesting that this compound could be developed into an effective antimicrobial agent .

Anti-Tubercular Activity

The compound is also being investigated for its anti-tubercular properties. In a related study, derivatives of pyrazole were synthesized and tested against Mycobacterium tuberculosis. Some compounds demonstrated significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM. This indicates that this compound could serve as a lead compound for developing new anti-tubercular drugs .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A comprehensive study synthesized various pyrazole derivatives from N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide. These derivatives were screened for their antimicrobial activity against a panel of pathogens. The most active compounds were further tested for cytotoxicity against human cell lines (HEK293), revealing low toxicity profiles while maintaining potent antimicrobial efficacy .

Case Study 2: Structure–Activity Relationship (SAR) Studies

In another investigation focusing on the structure–activity relationship (SAR) of pyrazole compounds, modifications to the benzothiazole ring were explored to enhance potency against Mycobacterium tuberculosis. The findings indicated that specific substitutions significantly improved the inhibitory activity and selectivity towards bacterial cells compared to human cells .

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and kinases, inhibiting their activity.

    Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Benzothiazole/Pyrazole) Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound 6-fluoro-benzothiazole, pyridin-3-ylmethyl ~420–430 Fluoro, pyridine, methyl ~2.8–3.2
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[2-(4-morpholinyl)ethyl]-... () 7-chloro-4-methoxy-benzothiazole, morpholine 486.41 Chloro, methoxy, morpholine ~1.5–2.0
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide () 6-chloro-pyridine, 4-ethoxyphenyl 437.89 Chloro, ethoxy, phenyl ~3.5–4.0
1-(3-Chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-... () 3-chloro-pyridine, cyano, trifluoromethyl ~500–520 Chloro, cyano, trifluoromethyl ~2.0–2.5

Key Observations :

  • The pyridin-3-ylmethyl group enhances solubility relative to the ethoxyphenyl () or trifluoromethyl-tetrazole () moieties, which are more lipophilic .
  • The molecular weight of the target is lower than analogs with morpholine or trifluoromethyl-tetrazole groups, aligning better with Lipinski’s rules for oral bioavailability .

Target Compound Advantages :

  • The 6-fluoro group balances electronegativity and steric effects, likely improving target affinity over chloro or methoxy analogs .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C15H16FN3OS. Its structure includes a benzothiazole moiety, a pyrazole ring, and a pyridine substituent, which contribute to its biological activity. The presence of a fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes and other inflammatory mediators, suggesting potential anti-inflammatory properties. Additionally, compounds with benzothiazole structures have been shown to exhibit antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess moderate antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are evidenced by its inhibition of pro-inflammatory cytokines such as TNFα and IL-6. In vitro studies indicate that certain pyrazole derivatives can inhibit the p38 MAPK pathway, which is crucial in mediating inflammatory responses. The IC50 values for inhibition of p38 MAPK can be as low as 13 nM for structurally related compounds .

Anticancer Potential

Research has also highlighted the potential anticancer activity of benzothiazole-containing compounds. These compounds may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Specific studies report that similar pyrazole derivatives exhibit cytotoxicity against cancer cell lines with IC50 values in the micromolar range .

Case Studies

  • Antibacterial Efficacy : A study evaluating various pyrazole derivatives found that specific modifications to the benzothiazole ring significantly enhanced antibacterial activity against resistant strains of bacteria. The study reported that compounds with a pyridine substituent exhibited improved efficacy compared to their non-substituted counterparts .
  • Anti-inflammatory Activity : In an experimental model of arthritis, a related pyrazole derivative demonstrated significant reduction in joint inflammation and pain scores when administered at doses of 10 mg/kg . This highlights the therapeutic potential of such compounds in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 (nM)Reference
AntibacterialStaphylococcus aureus250
Anti-inflammatoryp38 MAPK13
AnticancerVarious cancer cell lines500

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzothiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions .
  • Step 2 : Introduction of the pyrazole moiety through condensation reactions, often requiring controlled temperatures (60–65°C) and inert atmospheres to prevent oxidation .
  • Step 3 : Functionalization with the pyridinylmethyl group via nucleophilic substitution or amide coupling, optimized using catalysts like K₂CO₃ in DMF .
    • Key Challenges :
  • Ensuring regioselectivity during pyrazole substitution.
  • Maintaining purity during column chromatography due to similar polarities of intermediates .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are essential?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns, with characteristic peaks for the benzothiazole fluorine (δ ~160 ppm in ¹³C) and pyrazole methyl groups (δ ~2.5 ppm in ¹H) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₈FN₅OS₂).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and π–π stacking interactions (e.g., centroid distances of 3.7 Å between aromatic rings) .

Q. What are the primary pharmacological targets hypothesized for this compound?

  • Target Hypotheses :

  • Kinase Inhibition : Structural analogs with benzothiazole-pyrazole hybrids show activity against tyrosine kinases (e.g., EGFR) .
  • Antimicrobial Activity : Fluorinated benzothiazoles disrupt bacterial cell membranes via thiol interactions .
    • Validation Methods :
  • Docking Studies : Use software like AutoDock to predict binding affinities to ATP-binding pockets .
  • In Vitro Assays : Measure IC₅₀ values against microbial strains or cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridinylmethyl substitution step, and what factors influence reproducibility?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyridinylmethyl group .
  • Catalyst Screening : K₂CO₃ vs. Cs₂CO₃ for base-mediated reactions; the latter improves yields by 15–20% in sterically hindered systems .
  • Inert Conditions : Use of Schlenk lines to exclude moisture, critical for preventing hydrolysis of intermediates .
    • Reproducibility Issues :
  • Batch variability in starting materials (e.g., purity of 6-fluoro-benzothiazole-2-amine) .
  • Contradictions in literature-reported yields (e.g., 45% vs. 65%) due to unaccounted side reactions .

Q. What computational approaches are recommended to resolve discrepancies in molecular docking predictions vs. experimental binding data?

  • Integration of Methods :

  • MD Simulations : Run 100-ns trajectories to assess protein-ligand stability (e.g., RMSD < 2 Å for stable complexes) .
  • Free Energy Calculations : Use MM/GBSA to refine binding affinity predictions, addressing false positives from rigid docking .
    • Case Study : Docking of a related compound (9c) showed false binding to HIV-1 protease; MD simulations revealed rapid ligand dissociation, aligning with negative bioassay results .

Q. How do structural modifications (e.g., fluorination, methyl group placement) impact bioavailability and metabolic stability?

  • Fluorine Effects :

  • Bioavailability : The 6-fluoro group on benzothiazole enhances membrane permeability (logP reduction by 0.5 units) .
  • Metabolic Stability : Fluorine resists CYP450-mediated oxidation, extending half-life in hepatic microsomes .
    • Methyl Group Optimization :
  • Pyrazole Methyl : Reduces solubility but improves target selectivity by occupying hydrophobic pockets .
    • Validation : Comparative ADMET studies using LC-MS/MS to quantify plasma protein binding and clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.